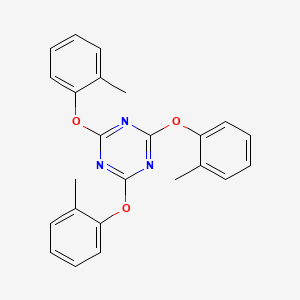
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is an organic compound belonging to the class of triazines It is characterized by a triazine ring substituted with three 2-methylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-methylphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can participate in various chemical reactions, and the phenoxy groups can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(phenoxy)-1,3,5-triazine
- 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine
- 2,4,6-Tris(2-chlorophenoxy)-1,3,5-triazine
Uniqueness
2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is unique due to the presence of 2-methylphenoxy groups, which impart specific chemical and physical properties
Eigenschaften
CAS-Nummer |
750-16-3 |
|---|---|
Molekularformel |
C24H21N3O3 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2,4,6-tris(2-methylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O3/c1-16-10-4-7-13-19(16)28-22-25-23(29-20-14-8-5-11-17(20)2)27-24(26-22)30-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI-Schlüssel |
AVCFNXRWUILIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=NC(=NC(=N2)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
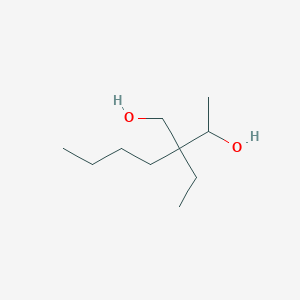
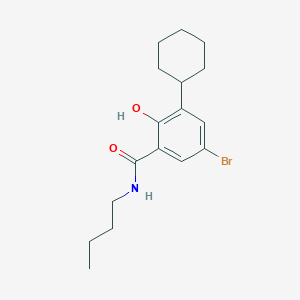

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
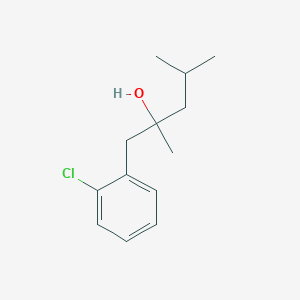

![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

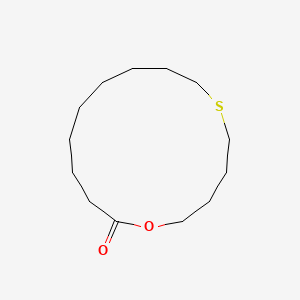
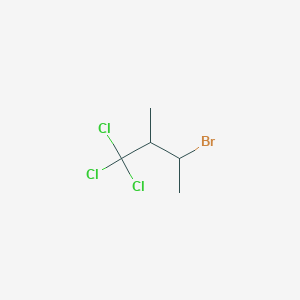
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)


